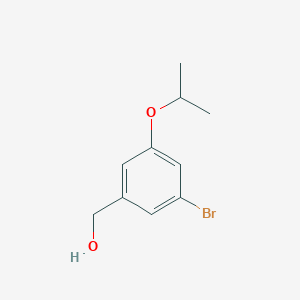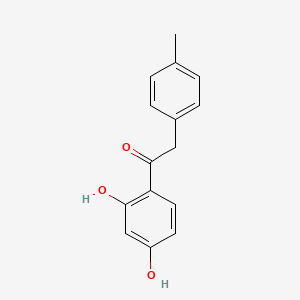
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the CAS Number: 1651230-77-1 . It has a molecular weight of 230.06 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H8BrNO2/c9-6-2-1-3-10-7 (6)8-11-4-5-12-8/h1-3,8H,4-5H2 . The InChI key is HRZQYNVEQATAEI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 230.06 . The InChI Code is 1S/C8H8BrNO2/c9-6-2-1-3-10-7 (6)8-11-4-5-12-8/h1-3,8H,4-5H2 .科学研究应用
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine is a versatile compound that has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a starting material for the synthesis of other compounds. Additionally, it has been used to study the mechanism of action of various enzymes and proteins, as well as in the synthesis of pharmaceuticals and materials science.
作用机制
The mechanism of action of 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine is not well understood. However, it is believed that it acts as a nucleophile, attacking the electrophilic carbon atom of the substrate, resulting in the formation of a new bond. Additionally, it has been suggested that it may act as a Lewis acid, forming a complex with the substrate and facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(1,3-dioxolan-2-yl)pyridine are not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as proteases and phosphatases, which could potentially lead to the inhibition of certain cellular processes. Additionally, it has been suggested that it may act as an antioxidant, which could potentially protect cells from oxidative damage.
实验室实验的优点和局限性
The main advantage of using 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine in laboratory experiments is its high reactivity and solubility in a variety of solvents. This makes it easy to use in a wide range of experiments. Additionally, it is relatively inexpensive and can be easily synthesized.
However, there are some limitations to using this compound in laboratory experiments. For example, it is a strong base and can react with certain substrates, which can lead to undesired side reactions. Additionally, it can be toxic if not handled properly and can cause skin and eye irritation.
未来方向
The potential future directions for 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into its use as a catalyst in organic synthesis may lead to the development of more efficient and cost-effective synthesis methods. Additionally, further research into its use as a ligand in coordination chemistry may lead to the development of new coordination compounds with unique properties. Finally, further research into its use as a starting material for the synthesis of other compounds may lead to the development of new and innovative compounds with potentially useful properties.
合成方法
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine can be synthesized through a number of methods. The most commonly used method involves the reaction of 2-bromopyridine with 1,3-dioxolane in the presence of a base such as potassium carbonate. This reaction yields the desired product in high yields and is relatively simple to perform.
安全和危害
属性
IUPAC Name |
3-bromo-2-(1,3-dioxolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-3,8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZQYNVEQATAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309517.png)
![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309525.png)
![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309529.png)
![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309531.png)
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309539.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309543.png)

![tert-butyl N-[4-(2,5-difluorophenyl)-4-oxo-butyl]carbamate](/img/structure/B6309564.png)



![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)

